N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide
Overview
Description
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxyphenyl group and an oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction. Finally, the benzamide core is synthesized by reacting the oxadiazole intermediate with a suitable benzoyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring produces amine derivatives .
Scientific Research Applications
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Steviol glycosides: Natural sweeteners derived from Stevia rebaudiana, known for their glycosidic bonds and sweetening properties.
Uniqueness
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide stands out due to its unique combination of a methoxyphenyl group and an oxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-6-14(2)17(11-13)20(24)23(3)12-18-21-19(22-26-18)15-7-9-16(25-4)10-8-15/h5-11H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVWJNSOSQKQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138636 | |
Record name | N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-90-2 | |
Record name | N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,5-trimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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